Guineensine

Descripción general

Descripción

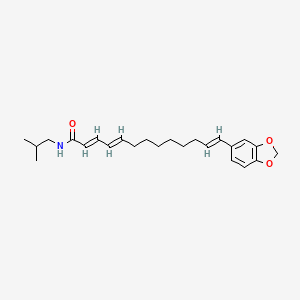

Guineensine is a naturally occurring alkaloid isolated from the fruits of Piper guineense, Piper longum, and Piper nigrum . It is known for its unique chemical structure, which includes a benzodioxole moiety and a trideca-2,4,12-trienamide chain . This compound has garnered significant interest due to its diverse biological activities, including its role as an inhibitor of endocannabinoid uptake .

Aplicaciones Científicas De Investigación

Guineensine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying synthetic methodologies and reaction mechanisms.

Medicine: Explored for its potential analgesic, anti-inflammatory, and anticancer properties.

Mecanismo De Acción

Target of Action

Guineensine primarily targets the endocannabinoid system . It inhibits the cellular reuptake of anandamide and 2-arachidonoylglycerol , two neurotransmitters classified as endogenous cannabinoids .

Mode of Action

This compound interacts with its targets by inhibiting their reuptake, which leads to an increase in the activity of these neurotransmitters . This inhibition occurs in a dose-dependent manner .

Biochemical Pathways

The inhibition of the reuptake of anandamide and 2-arachidonoylglycerol by this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory.

Result of Action

The inhibition of endocannabinoid reuptake by this compound can lead to cannabimimetic effects . These effects are indicated by potent catatonic, analgesic, hypo-locomotive, and hypo-thermic effects . Additionally, the analgesic and catatonic effects can be reversed by the cannabinoid receptor type 1 (CB1) inverse agonist rimonabant .

Análisis Bioquímico

Biochemical Properties

Guineensine interacts with the putative endocannabinoid membrane transporter . It does not inhibit endocannabinoid degrading enzymes (FAAH, MAGL/ABHD) nor interact directly with CB1 or CB2 receptors . Furthermore, no binding to FABP5, a cytosolic anandamide carrier protein, could be demonstrated .

Cellular Effects

In U937 cells, this compound has shown to inhibit endocannabinoid uptake with an EC50 = 288 nM . Its potency could be confirmed in HMC-1 cells . Additionally, this compound inhibits COX-2 with an IC50 = 33 µM .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the putative endocannabinoid membrane transporter . This inhibition prevents the uptake of endocannabinoids, leading to their increased availability .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on endocannabinoid uptake and COX-2 have been confirmed in various cell lines .

Dosage Effects in Animal Models

In vivo, this compound triggered a full tetrad in BALB/c mice, which is the standard model for cannabimimetic effects . Catalepsy and analgesia could be abolished with rimonabant (SR141716A), a CB1 selective antagonist .

Metabolic Pathways

It is known to interact with the endocannabinoid system by inhibiting the uptake of endocannabinoids .

Transport and Distribution

It is known to interact with the putative endocannabinoid membrane transporter, suggesting it may be transported across cell membranes .

Subcellular Localization

Given its interaction with the putative endocannabinoid membrane transporter, it is likely to be found in the cell membrane where this transporter is located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of guineensine involves a multi-step process. One notable method includes the use of a Julia-Kocienski olefination reaction to construct the alkenamide skeleton . This synthesis can be executed in 12 steps with an overall yield of 27% . Key steps involve the condensation of primary building blocks, followed by oxidation and further olefination reactions to achieve the desired stereochemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundation for potential large-scale synthesis. The use of efficient and scalable reactions, such as the Julia-Kocienski olefination, suggests that industrial production could be feasible with optimization of reaction conditions and yields .

Análisis De Reacciones Químicas

Types of Reactions

Guineensine undergoes various chemical reactions, including:

Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

Reduction: Reduction of the alkenamide chain can be achieved using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction of the alkenamide chain can yield saturated amides.

Comparación Con Compuestos Similares

Similar Compounds

Piperine: Another alkaloid from Piper species, known for its bioenhancing properties.

Capsaicin: Found in chili peppers, shares structural similarities with guineensine and exhibits similar biological activities.

Beta-caryophyllene: A dietary cannabinoid that interacts with the endocannabinoid system.

Uniqueness of this compound

This compound is unique due to its potent inhibition of endocannabinoid uptake at nanomolar concentrations . This property distinguishes it from other similar compounds, making it a valuable compound for research in neuropharmacology and pain management .

Actividad Biológica

Guineensine, a natural product derived from the black pepper plant (Piper nigrum), has garnered attention due to its diverse biological activities. This compound, classified as an N-isobutylamide, exhibits significant effects on the endocannabinoid system (ECS), making it a subject of interest in pharmacological research. Its potential therapeutic applications include anti-inflammatory and analgesic effects, as well as modulation of central nervous system (CNS) activity.

This compound primarily functions as an inhibitor of endocannabinoid uptake , specifically targeting the cellular uptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The compound demonstrates a half-maximal effective concentration (EC50) of 290 nM for AEA uptake inhibition, indicating high potency in this regard . Notably, this compound does not inhibit the enzymes responsible for degrading endocannabinoids, such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL) .

Pharmacological Effects

This compound exhibits a range of pharmacological effects, particularly in animal models:

- Analgesic Effects : In formalin tests conducted on BALB/c mice, this compound significantly reduced nociceptive pain responses .

- Anti-inflammatory Properties : The compound demonstrated efficacy in reducing carrageenan-induced edema in mice, showcasing its potential as an anti-inflammatory agent .

- CNS Activity : this compound induced behaviors associated with CB1 receptor activation, including catalepsy and hypothermia. These effects were blocked by the CB1 antagonist rimonabant, suggesting that its actions are mediated through this receptor .

Summary of Key Findings

Study 1: Endocannabinoid Uptake Inhibition

A pivotal study highlighted this compound's role as a novel inhibitor of endocannabinoid uptake. The research established that this compound selectively inhibits AEA uptake without affecting its degradation pathways. This characteristic positions this compound as a potential therapeutic agent for conditions modulated by the ECS .

Study 2: Analgesic and Anti-inflammatory Properties

In another investigation, this compound was tested for its analgesic and anti-inflammatory properties using various mouse models. The results indicated that this compound not only alleviated pain but also significantly reduced inflammation in response to carrageenan-induced edema. These findings support the compound's utility in managing pain and inflammatory conditions .

Propiedades

IUPAC Name |

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336042 | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55038-30-7 | |

| Record name | Guineesine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUINEESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.